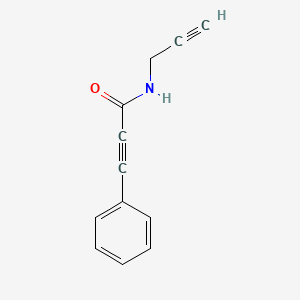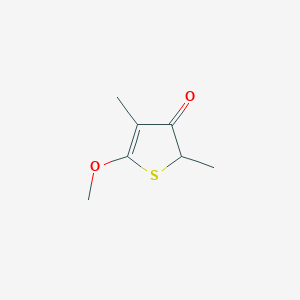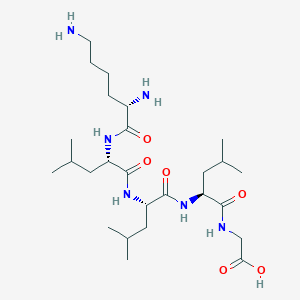
L-Lysyl-L-leucyl-L-leucyl-L-leucylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Lysyl-L-leucyl-L-leucyl-L-leucylglycine is a peptide compound composed of the amino acids lysine, leucine, and glycine. Peptides like this compound are essential in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-leucyl-L-leucyl-L-leucylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled using reagents like HBTU or DIC in the presence of a base such as DIPEA.
Deprotection: The protecting groups (e.g., Fmoc) are removed using a solution like piperidine in DMF.
Cleavage: The peptide is cleaved from the resin using a mixture of TFA, water, and scavengers like TIS.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
L-Lysyl-L-leucyl-L-leucyl-L-leucylglycine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the lysine residue, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid.
Reduction: Reducing agents such as DTT or TCEP.
Substitution: Amino acid derivatives and coupling reagents like HATU or EDC.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of lysine can yield aldehydes, while reduction can break disulfide bonds, leading to linear peptides.
Scientific Research Applications
L-Lysyl-L-leucyl-L-leucyl-L-leucylglycine has several applications in scientific research:
Chemistry: Used as a model peptide in studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or in vaccine development.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Lysyl-L-leucyl-L-leucyl-L-leucylglycine involves its interaction with specific molecular targets and pathways. For instance, it can bind to receptors or enzymes, modulating their activity. The peptide’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and electrostatic interactions, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
L-Leucyl-L-leucine methyl ester: A dipeptide with similar leucine residues, known for its role in inducing apoptosis in immune cells.
L-Lysyl-L-leucyl-L-lysine: Another peptide with lysine and leucine residues, used in studying protein interactions.
Uniqueness
L-Lysyl-L-leucyl-L-leucyl-L-leucylglycine is unique due to its specific sequence and combination of amino acids, which confer distinct properties and potential applications. Its structure allows for versatile interactions and modifications, making it valuable in various research fields.
Properties
CAS No. |
677031-85-5 |
|---|---|
Molecular Formula |
C26H50N6O6 |
Molecular Weight |
542.7 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C26H50N6O6/c1-15(2)11-19(24(36)29-14-22(33)34)31-26(38)21(13-17(5)6)32-25(37)20(12-16(3)4)30-23(35)18(28)9-7-8-10-27/h15-21H,7-14,27-28H2,1-6H3,(H,29,36)(H,30,35)(H,31,38)(H,32,37)(H,33,34)/t18-,19-,20-,21-/m0/s1 |
InChI Key |
BJNZJTCXAZDFDC-TUFLPTIASA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)O)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


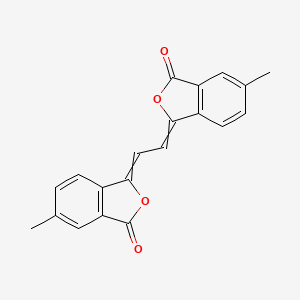
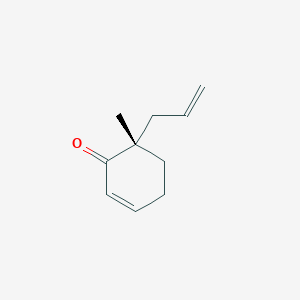

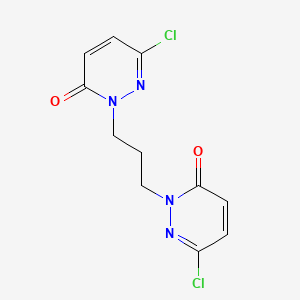
![2-Bromo-N-[(2-methoxynaphthalen-1-yl)methyl]acetamide](/img/structure/B12520634.png)
![1-Propanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl-](/img/structure/B12520638.png)
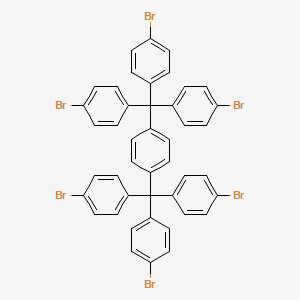
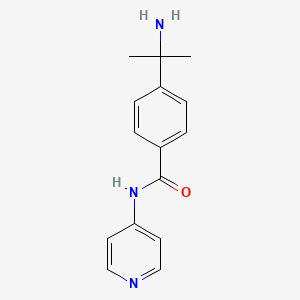
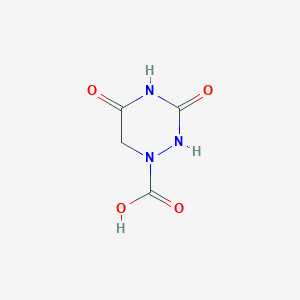
![(4R)-4-benzyl-3-[(2R)-2-methyloctanoyl]-1,3-oxazolidin-2-one](/img/structure/B12520659.png)
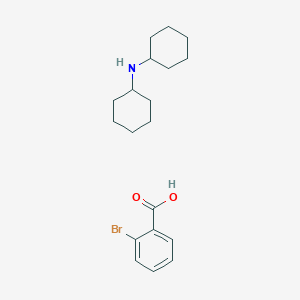
![(1R)-8-Methyl-8-azabicyclo[3.2.1]oct-3-ene-2-carboxylic acid](/img/structure/B12520666.png)
